molecular formula C9H8BrN B8615346 2-(2-Bromo-6-methylphenyl)acetonitrile CAS No. 76574-41-9

2-(2-Bromo-6-methylphenyl)acetonitrile

Cat. No.: B8615346
CAS No.: 76574-41-9
M. Wt: 210.07 g/mol
InChI Key: HIJUASBMEGOWEV-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-methylphenyl)acetonitrile is a brominated aromatic nitrile compound featuring a methyl substituent at the 6-position and a bromine atom at the 2-position of the benzene ring. This structure confers unique reactivity and physical properties, making it valuable as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. For example, brominated phenylacetonitriles like 2-(3-Bromo-4-fluorophenyl)acetonitrile (CAS 501420-63-9) and 2-(2-Bromo-5-fluorophenyl)acetonitrile (CAS 886761-96-2) exhibit similar reactivity patterns, with structural variations influencing electronic and steric properties .

Properties

CAS No.

76574-41-9

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

2-(2-bromo-6-methylphenyl)acetonitrile

InChI

InChI=1S/C9H8BrN/c1-7-3-2-4-9(10)8(7)5-6-11/h2-4H,5H2,1H3

InChI Key

HIJUASBMEGOWEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Br)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound C₉H₈BrN 224.07 Not explicitly listed 2-Br, 6-CH₃
2-(3-Bromo-4-fluorophenyl)acetonitrile C₈H₅BrFN 228.03 501420-63-9 3-Br, 4-F
2-(2-Bromo-6-fluorophenyl)acetonitrile C₈H₅BrFN 228.03 1514221-32-9 2-Br, 6-F
(6-Bromo-pyridin-2-yl)-acetonitrile C₇H₅BrN₂ 213.04 924287-70-7 Pyridine ring, 6-Br
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₂ 243.07 2632-13-5 2-Br, 4-OCH₃ (ketone group)

Key Observations:

  • Electronic Distribution: Quantum chemical studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives () suggest that non-planar molecular geometries and HOMO/LUMO localization on aromatic rings influence reactivity. Similar trends likely apply to brominated phenylacetonitriles, where electron-withdrawing groups (e.g., Br, CN) stabilize LUMO orbitals, enhancing electrophilic character .

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